molecular formula C8H15NO2 B6195756 rac-(4aR,6S,7aS)-6-methoxy-octahydrocyclopenta[b][1,4]oxazine CAS No. 2679951-16-5

rac-(4aR,6S,7aS)-6-methoxy-octahydrocyclopenta[b][1,4]oxazine

Cat. No.: B6195756
CAS No.: 2679951-16-5
M. Wt: 157.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(4aR,6S,7aS)-6-methoxy-octahydrocyclopenta[b][1,4]oxazine: is a heterocyclic compound featuring a fused ring system that includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,6S,7aS)-6-methoxy-octahydrocyclopenta[b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino alcohol with a cyclic ketone in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and catalysts is crucial to achieving high yields and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,6S,7aS)-6-methoxy-octahydrocyclopenta[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes

Scientific Research Applications

Chemistry

In chemistry, rac-(4aR,6S,7aS)-6-methoxy-octahydrocyclopenta[b][1,4]oxazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a model system for studying enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the behavior of similar natural products.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced polymers and coatings.

Mechanism of Action

The mechanism by which rac-(4aR,6S,7aS)-6-methoxy-octahydrocyclopenta[b][1,4]oxazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid hydrochloride
  • rac-(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-ol

Uniqueness

rac-(4aR,6S,7aS)-6-methoxy-octahydrocyclopenta[b][1,4]oxazine is unique due to its methoxy functional group, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds that may lack this functional group or possess different substituents, leading to variations in their chemical behavior and applications.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields

Properties

CAS No.

2679951-16-5

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.